1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl- 1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl-
Brand Name: Vulcanchem
CAS No.: 38705-10-1
VCID: VC19657474
InChI: InChI=1S/C8H15N3/c1-8-2-9-5-10(3-8)7-11(4-8)6-9/h2-7H2,1H3
SMILES:
Molecular Formula: C8H15N3
Molecular Weight: 153.22 g/mol

1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl-

CAS No.: 38705-10-1

Cat. No.: VC19657474

Molecular Formula: C8H15N3

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl- - 38705-10-1

Specification

CAS No. 38705-10-1
Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
IUPAC Name 7-methyl-1,3,5-triazatricyclo[3.3.1.13,7]decane
Standard InChI InChI=1S/C8H15N3/c1-8-2-9-5-10(3-8)7-11(4-8)6-9/h2-7H2,1H3
Standard InChI Key VMLZAFNEMDCWNF-UHFFFAOYSA-N
Canonical SMILES CC12CN3CN(C1)CN(C2)C3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s defining feature is its tricyclic core, which integrates three nitrogen atoms within a bridged bicyclo[3.3.1]decane system. The methyl group at position 7 introduces steric and electronic modifications that influence reactivity and stability. The IUPAC name, 7-methyl-1,3,5-triazatricyclo[3.3.1.13,7]decane, reflects this arrangement. Key identifiers include the SMILES string CC12CN3CN(C1)CN(C2)C3 and the InChIKey VMLZAFNEMDCWNF-UHFFFAOYSA-N, both of which encode its stereochemical configuration.

Table 1: Fundamental Properties of 1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl-

PropertyValue
CAS No.38705-10-1
Molecular FormulaC8H15N3
Molecular Weight153.22 g/mol
IUPAC Name7-methyl-1,3,5-triazatricyclo[3.3.1.13,7]decane
SMILESCC12CN3CN(C1)CN(C2)C3
PubChem CID142310

Synthesis and Reaction Pathways

Synthetic Strategies

Research Challenges and Limitations

Scalability Issues

Current synthetic routes are laboratory-scale and impractical for industrial production. Transitioning to continuous-flow reactors or catalytic methods may address this, but such innovations remain unexplored.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison of Triazatricyclodecane Derivatives

CompoundCAS No.Molecular FormulaKey Features
1,3,5-Triazatricyclo(3.3.1.13,7)decane, 7-methyl-38705-10-1C8H15N3Methyl substituent, tricyclic core
2,4,6,8,9,10-Hexaphenyl derivative 824414-11-1C43H37N3Six phenyl groups, bulky structure
1,3,5,7-Tetraazatricyclodecane hydroiodide 24911-88-4C6H13IN4Additional nitrogen, iodide counterion

The hexaphenyl derivative exemplifies how substituent bulkiness can hinder solubility but enhance thermal stability. In contrast, the hydroiodide salt demonstrates the impact of ionic character on crystallinity and bioavailability.

Future Directions

Synthetic Innovation

Developing one-pot syntheses or leveraging biocatalytic methods could streamline production. Computational chemistry tools, such as density functional theory (DFT), may identify optimal reaction pathways a priori.

Biological Screening

Prioritizing in vitro assays to evaluate antimicrobial, anticancer, or neurological activity is critical. Molecular docking studies could predict target engagement, guiding subsequent experimental work.

Material Characterization

Investigating the compound’s electronic properties via cyclic voltammetry or UV-vis spectroscopy may reveal untapped applications in optoelectronics or catalysis.

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